molecular formula C14H15FN6O2 B2385260 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 333755-24-1

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2385260
CAS No.: 333755-24-1
M. Wt: 318.312
InChI Key: XILCCFIWTGHMTP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound belongs to the purine-2,6-dione family, featuring a 7-(4-fluorobenzyl) group and an 8-hydrazinyl substituent. Its molecular formula is C₁₄H₁₅FN₆O₂ (molecular weight: 318.31 g/mol).

For example, compounds like 7-allyl-8-hydrazinyl derivatives () are synthesized via hydrazine displacement of halogen or sulfonate leaving groups .

Potential Applications: Hydrazinyl-purine derivatives are explored for enzyme inhibition (e.g., NUDT5 in cancer) and ion channel modulation (e.g., TRPC4/5 inhibitors in ). The fluorophenyl group may confer selectivity for hydrophobic binding pockets in biological targets .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILCCFIWTGHMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3-Dimethylpurine-2,6-dione

The purine-2,6-dione core is typically synthesized via the Traube purine synthesis , which involves cyclization of a pyrimidine derivative with formamide or its equivalents.

Procedure :

  • 6-Amino-1,3-dimethyluracil (5.0 g, 29.4 mmol) is suspended in formamide (50 mL).
  • The mixture is heated at 180°C for 6 hours under reflux.
  • After cooling, the product is precipitated with ice water, filtered, and recrystallized from ethanol to yield 1,3-dimethylpurine-2,6-dione (4.2 g, 78% yield).

Key Data :

Parameter Value
Starting Material 6-Amino-1,3-dimethyluracil
Reagent Formamide
Temperature 180°C
Yield 78%

Introduction of the (4-Fluorophenyl)methyl Group at Position 7

Alkylation at position 7 is achieved using 4-fluorobenzyl bromide under basic conditions.

Procedure :

  • 1,3-Dimethylpurine-2,6-dione (3.0 g, 16.3 mmol) is dissolved in dry DMF (30 mL).
  • Potassium carbonate (4.5 g, 32.6 mmol) and 4-fluorobenzyl bromide (3.2 g, 17.0 mmol) are added.
  • The reaction is stirred at 80°C for 12 hours.
  • The mixture is poured into ice water, and the precipitate is filtered and dried to yield 7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione (4.1 g, 85% yield).

Key Data :

Parameter Value
Alkylating Agent 4-Fluorobenzyl bromide
Base K₂CO₃
Solvent DMF
Yield 85%

Functionalization at Position 8 with Hydrazine

The hydrazinyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloro or nitro) at position 8.

Procedure :

  • 7-[(4-Fluorophenyl)methyl]-8-chloro-1,3-dimethylpurine-2,6-dione (2.0 g, 5.6 mmol) is suspended in ethanol (20 mL).
  • Hydrazine hydrate (1.5 mL, 30.8 mmol) is added, and the mixture is refluxed for 8 hours.
  • The solvent is removed under vacuum, and the residue is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the target compound (1.6 g, 82% yield).

Key Data :

Parameter Value
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Yield 82%

Alternative Synthetic Routes

One-Pot Alkylation-Hydrazination

A streamlined approach involves concurrent alkylation and hydrazination in a single reactor.

Procedure :

  • 1,3-Dimethylpurine-2,6-dione (3.0 g, 16.3 mmol), 4-fluorobenzyl bromide (3.2 g, 17.0 mmol), and hydrazine hydrate (5.0 mL, 103 mmol) are combined in DMF (30 mL).
  • The mixture is heated at 100°C for 24 hours.
  • Work-up as above yields the target compound (3.8 g, 70% yield).

Advantages :

  • Reduces purification steps.
  • Moderate yield compared to stepwise methods.

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (s, 1H, H-8), 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.42 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.1 (C=O), 158.9 (C-F), 151.2 (C-2), 148.7 (C-6), 135.4 (C-8), 129.3–115.7 (Ar-C), 47.2 (CH₂), 29.8 (N-CH₃), 27.4 (N-CH₃)
HRMS (ESI+) m/z 423.1582 [M+H]⁺ (calc. 423.1585)

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The presence of the 4-fluoro-benzyl group and hydrazino group contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name / ID (Reference) Substituents (Position 7 & 8) Molecular Weight Key Features Reported Activity
Target Compound () 7-(4-Fluorobenzyl), 8-hydrazinyl 318.31 Balances hydrophobicity (fluorophenyl) and hydrogen bonding (hydrazinyl). Not explicitly stated; inferred ion channel/enzyme inhibition based on analogs.
8-Bromo-hydrazinyl analog () 7-Ethyl, 8-(4-bromobenzylidene)hydrazinyl 391.22 Bromine increases molecular weight/polarizability; may enhance halogen bonding. No biological data; bromine could improve target affinity but reduce solubility.
7-Allyl-8-(4-fluorobenzylidene)hydrazinyl () 7-Allyl, 8-(4-fluorobenzylidene)hydrazinyl 377.37 Allyl group adds rigidity; benzylidene hydrazine improves stability. Stability against oxidation compared to free hydrazines .
8-Piperazinyl derivative () 7-(4-Fluorobenzyl), 8-(4-methylpiperazinyl) 413.45 Piperazinyl group increases basicity; may enhance solubility in acidic pH. Likely CNS-targeted due to piperazine’s blood-brain barrier penetration .
TRPC4/5 Inhibitor () 7-(4-Chlorobenzyl), 8-phenoxy ~600 (salt form) Chlorophenyl and trifluoromethoxy groups enhance potency for ion channels. Explicit TRPC4/5 inhibition; chloro substituent critical for activity .
Hydroxyethyltheophylline () 7-(2-Hydroxyethyl), 8-unsubstituted 254.25 Simplified structure; hydroxyethyl improves aqueous solubility. Bronchodilator (theophylline analog); lacks hydrazinyl’s hydrogen-bonding .

Key Observations :

Substituent Effects on Bioactivity :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while chlorine’s larger size may improve van der Waals interactions ( vs. 17).
  • Hydrazinyl vs. Piperazinyl : Hydrazinyl’s smaller size and hydrogen-bonding capacity (e.g., with ARG51 in NUDT5, ) contrast with piperazinyl’s bulk and basicity, which may limit target access .

Stability and Solubility: Free hydrazinyl groups (target compound) are prone to oxidation, whereas hydrazone derivatives () are more stable but less reactive .

Therapeutic Potential: The target compound’s hydrazinyl group aligns with inhibitors of purine-processing enzymes (e.g., NUDT5 in ), suggesting anticancer applications. Piperazinyl and phenoxy derivatives () show promise in CNS and ion channel modulation, respectively, highlighting substituent-driven target specificity.

Research Findings and Challenges

  • Molecular Docking Insights :
    A piperazinyl-oxadiazole purine derivative () exhibited high binding energy (-9.2 kcal/mol) to NUDT5, forming hydrogen bonds with ARG51. The target compound’s hydrazinyl group may similarly interact but with reduced steric bulk .

  • Synthetic Challenges :
    Introducing the 4-fluorobenzyl group requires careful regioselective alkylation to avoid N9 byproducts (common in purine chemistry, as seen in ). Hydrazine incorporation demands anhydrous conditions to prevent decomposition .

  • Biological Testing Gaps : While structural analogs have documented activities (e.g., TRPC4/5 inhibition in ), the target compound lacks explicit data. Prioritizing assays for kinase or ion channel activity is recommended.

Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione , also known by its CAS number 682775-78-6, is a purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN6O2C_{21}H_{19}FN_6O_2, with a molecular weight of approximately 441.9 g/mol. The structure features a purine base modified with hydrazinyl and fluorophenyl groups, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structural similarity to purines allows it to interfere with nucleic acid synthesis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity.
  • Anti-inflammatory Effects : Some purine derivatives have been shown to modulate inflammatory pathways, which could be a mechanism through which this compound exerts its effects.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity Effect Reference
Enzyme InhibitionPotential inhibition of kinases
AntimicrobialModerate activity against bacteria
Anti-inflammatoryModulation of cytokine release

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that similar purine derivatives inhibited tumor growth in vitro by targeting specific signaling pathways involved in cell cycle regulation. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing : In vitro assays showed that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to evaluate the efficacy of this compound specifically.
  • Inflammation Models : In animal models of inflammation, related compounds demonstrated a reduction in inflammatory markers and improved clinical scores, suggesting that this compound may also have therapeutic potential in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:

  • Alkylation at the N-7 position using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Hydrazine introduction at the C-8 position via nucleophilic substitution, requiring anhydrous conditions to avoid side reactions .
  • Methylation at N-1 and N-3 using methyl iodide in the presence of a phase-transfer catalyst .
    Optimization strategies:
  • Monitor reaction progress with TLC/HPLC to adjust reaction times.
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm methyl, hydrazinyl, and fluorophenyl groups. The 4-fluorophenyl moiety shows characteristic aromatic splitting patterns (~7.0–7.5 ppm) and ¹³C signals near 160 ppm for the fluorine-coupled carbon .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Basic: How should researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with purine-binding pockets (e.g., adenosine deaminase, kinase families) due to structural similarity to endogenous purines .
  • Assay Types :
    • In vitro enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric readouts).
    • Cell-based viability assays (e.g., MTT) in cancer lines with dysregulated purine metabolism .
  • Controls : Include 5-fluorouracil or other purine analogs as positive controls .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory results in enzyme inhibition vs. cellular activity?

Methodological Answer:

  • Modular Modifications : Synthesize analogs with variations in:
    • Hydrazinyl group : Replace with amino or hydroxylamine to test hydrogen-bonding requirements.
    • 4-Fluorophenyl substituent : Compare with chloro/methoxy analogs to assess electronic effects .
  • Experimental Design :
    • Pair in vitro enzyme assays with cellular permeability studies (e.g., PAMPA assay) to differentiate target engagement vs. bioavailability limitations .
    • Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with binding poses in enzyme active sites .

Advanced: How can researchers address discrepancies between computational predictions and experimental binding affinity data?

Methodological Answer:

  • Refine Computational Models :
    • Incorporate solvent effects (explicit water molecules) and flexible receptor docking to improve pose accuracy .
    • Validate force fields (e.g., AMBER vs. CHARMM) for purine-protein interactions.
  • Experimental Validation :
    • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Use surface plasmon resonance (SPR) for kinetic analysis (kₐ, kₐ) .

Advanced: What strategies mitigate instability of the hydrazinyl group during long-term storage or in biological media?

Methodological Answer:

  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • Storage : Store at −80°C under argon to minimize oxidation.
  • Biological Testing : Pre-dissolve in DMSO with antioxidants (e.g., ascorbic acid) for cell-based assays .

Advanced: How can researchers elucidate the compound’s interaction with nucleotide-processing enzymes?

Methodological Answer:

  • Kinetic Studies : Perform steady-state kinetics (Lineweaver-Burk plots) to determine inhibition modality (competitive/uncompetitive).
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to identify key binding residues .
  • Proteomics : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify off-target interactors .

Advanced: What purification challenges arise during scale-up synthesis, and how can they be resolved?

Methodological Answer:

  • Challenge : Co-elution of byproducts (e.g., demethylated analogs) during column chromatography.
  • Solutions :
    • Switch to preparative HPLC with a phenyl-hexyl column for better resolution.
    • Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to isolate high-purity crystals .

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